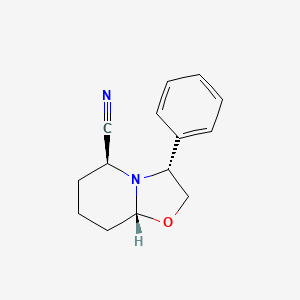
(-)-2-Cyano-6-phenyloxazolopiperidine
概要
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, the yield, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Asymmetric Synthesis of Substituted Piperidines
(-)-2-Cyano-6-phenyloxazolopiperidine has been identified as a stable chiral 1,4-dihydropyridine equivalent, beneficial in the asymmetric synthesis of substituted piperidines. This compound has shown efficacy in stereoselective reactions and is involved in various chemical processes such as addition to CO, annulation, cyclization, and replacement reactions (Bonin et al., 2003).
Synthesis of Spirocyclic Aminochroman Derivatives
The compound has been used in the enantioselective synthesis of spirocyclic aminochroman derivatives. This process involves the use of (-)-2 and (+)-2 forms of 2-cyano-6-phenyloxazolopiperidine for the preparation of amines, contributing to the development of related spirocyclic compounds (Pavé et al., 2003).
Synthesis of Pyridinone and Piperidine Derivatives
This compound has also been instrumental in synthesizing various pyridinone and piperidine derivatives. The chemical reactions involved include acidic hydrolysis and treatment with calcium hypochlorite, leading to the generation of new compounds with potential applications in different scientific domains (Shatsauskas et al., 2017).
Development of Benzoxazolone Derivatives
In the pharmaceutical field, benzoxazolone derivatives, which have a broad spectrum of biological activities, are synthesized using this compound. This synthesis approach is crucial due to the limited diversity and accessibility issues of traditionally used methods (Ram & Soni, 2013).
Synthesis of Cyanopyridine Derivatives
The synthesis of cyanopyridine derivatives, which exhibit significant biological and therapeutic activities, also involves the use of this compound. These derivatives have applications in pharmaceuticals and agriculture (Akbari, 2018).
Cyclohydrocarbonylation-based Piperidine Synthesis
A cyclohydrocarbonylation-based strategy utilizing this compound has been developed for synthesizing poly-substituted piperidines. This method is significant for producing enantiomerically pure piperidines with diverse substitutions (Arena et al., 2011).
作用機序
Safety and Hazards
This involves understanding the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact .
For a specific compound like “(-)-2-Cyano-6-phenyloxazolopiperidine”, you would need to look up these details in scientific literature or databases. If you have access to a library or a database like PubMed, Scopus, Web of Science, or Google Scholar, you can search for the compound’s name or its CAS registry number. You can also use tools like Connected Papers or Elicit to find relevant papers .
特性
IUPAC Name |
(3R,5S,8aR)-3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2/t12-,13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNZGZXHZLEN-MELADBBJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2[C@@H](C1)OC[C@H]2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88056-92-2 | |
| Record name | (-)-2-Cyano-6-phenyloxazolopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (-)-2-Cyano-6-phenyloxazolopiperidine valuable in organic synthesis?
A1: this compound serves as a chiral 1,4-dihydropyridine equivalent, making it an effective building block for synthesizing substituted piperidines in an asymmetric manner []. This is particularly valuable in pharmaceutical research, as many drugs contain chiral piperidine moieties, and their biological activity is often enantiomer-dependent.
Q2: How is this compound used to access spirocyclic compounds?
A2: Researchers have successfully utilized this compound to prepare enantiomerically pure spirocyclic aminochroman derivatives []. This was achieved by exploiting the CN(R,S) methodology, demonstrating the compound's utility in constructing complex ring systems.
Q3: Can you provide an example of a specific synthetic application of this compound?
A3: this compound has been successfully employed in the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives []. This was achieved through a two-step process involving the generation of imine salts followed by a reductive-cyclization procedure. This example highlights the compound's versatility in synthesizing complex spirocyclic systems.
Q4: Are there any alternative synthetic routes that leverage this compound's reactivity?
A4: Beyond the previously mentioned examples, this compound can be utilized in synthesizing various other compounds. For instance, it has been employed in synthesizing optically pure pipecolic acid and its derivatives []. This involved a diastereoselective alkylation step, highlighting the compound's utility in generating diverse piperidine-containing structures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


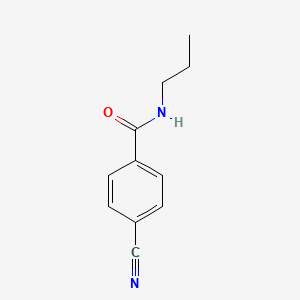



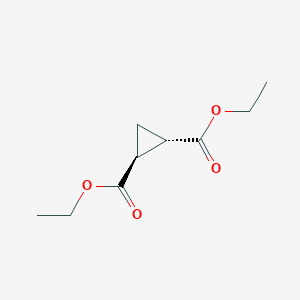
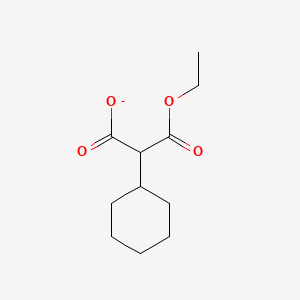
![N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3024932.png)
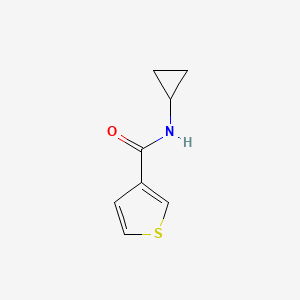
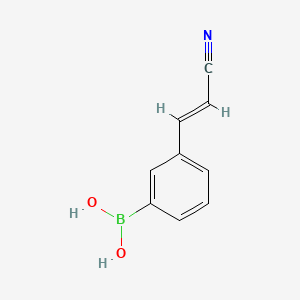

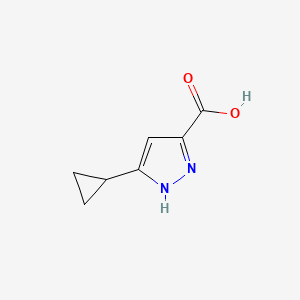
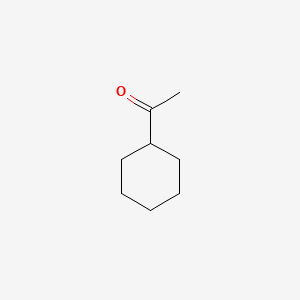
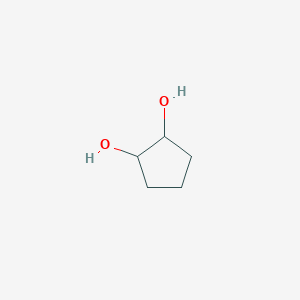
![4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone](/img/structure/B3024944.png)
